2,5-Difluoronicotinaldehyde

Description

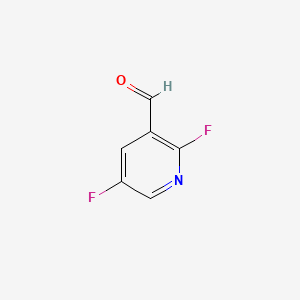

2,5-Difluoronicotinaldehyde is a fluorinated pyridine derivative with the molecular formula C₆H₃F₂NO. It features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and an aldehyde functional group at the 3-position. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, where fluorinated aromatic aldehydes are prized for enhancing metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

2,5-difluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNQFRVOJKLIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704710 | |

| Record name | 2,5-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-25-6 | |

| Record name | 2,5-Difluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,5-Difluoronicotinaldehyde is a derivative of nicotinaldehyde that has garnered attention due to its potential biological activities. This compound features two fluorine substituents at the 2 and 5 positions of the pyridine ring, which can significantly influence its pharmacological properties. Research has shown that such modifications can enhance the biological activity of nicotinamide derivatives, making them valuable in medicinal chemistry.

The molecular formula of this compound is C_7H_5F_2N_O. The presence of fluorine atoms can impact the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Biological Activities

Studies have reported various biological activities associated with this compound and related compounds. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has indicated that derivatives of nicotinaldehyde, including this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that certain naphthyridine derivatives showed selective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents was found to enhance this activity significantly .

| Compound Type | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Naphthyridine Derivatives | S. aureus | 6-7 |

| E. coli | 1.7-13.2 | |

| C. albicans | Not specified |

Neuropharmacological Effects

This compound has been evaluated for its interactions with nicotinic acetylcholine receptors (nAChRs). It was observed that modifications to the nicotine scaffold could lead to varying degrees of receptor affinity. For example, certain derivatives exhibited high binding affinity towards the α4β2 and α7 nAChRs, which are implicated in cognitive functions and neuroprotection .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the position and nature of substituents on the pyridine ring significantly affect biological activity. The fluorine atoms at positions 2 and 5 enhance the compound's ability to interact with biological targets compared to unsubstituted analogs .

Case Studies

- Antimicrobial Efficacy : A series of studies focused on the synthesis of naphthyridine derivatives from 2-amino nicotinaldehyde demonstrated promising antimicrobial properties. Compounds derived from this synthesis showed effective inhibition against various bacterial strains, suggesting a viable pathway for developing new antimicrobial agents .

- Neuropharmacological Research : Investigations into the neuropharmacological effects of nicotine derivatives have shown that this compound can modulate dopamine release in striatal neurons through selective nAChR activation. This activity is crucial for understanding its potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers: 2,6-Difluoronicotinaldehyde

The 2,6-Difluoronicotinaldehyde isomer shares the same molecular formula (C₆H₃F₂NO) but differs in fluorine substitution at the 2- and 6-positions. This positional variation alters electronic and steric effects:

- Applications: Used in chemical synthesis, though specific applications are less documented compared to the 2,5-isomer. Its HS code (29333990.90) classifies it under compounds containing non-fused pyridine rings .

Halogen-Substituted Pyridines: 2,5-Dibromo-3,6-dimethylpyridine

This compound (C₇H₆Br₂N ) replaces fluorine with bromine at the 2- and 5-positions and introduces methyl groups at the 3- and 6-positions. Key differences include:

- Molecular Weight : 264 g/mol (vs. 131 g/mol for 2,5-Difluoronicotinaldehyde), impacting solubility and handling.

- Reactivity : Bromine’s leaving-group capability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups increase lipophilicity, favoring hydrophobic interactions in drug design.

- Commercial Availability : Priced at €203.00/g for 1 g, it is more accessible in bulk quantities than fluorinated analogs .

Functional Group Variations: Aldehyde vs. Alcohol Derivatives

Pyridine aldehydes like this compound are more reactive toward nucleophiles than alcohol derivatives (e.g., 2,5-difluorobenzyl alcohol, a listed alias in HS code data ). The aldehyde’s electrophilic carbon enables condensation reactions, critical for synthesizing Schiff bases or heterocycles.

Data Tables and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.